2-Acetylamino-3-cyclopropylpropionic acid

Übersicht

Beschreibung

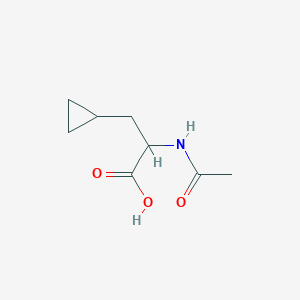

2-Acetylamino-3-cyclopropylpropionic acid is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of propionic acid, featuring an acetylamino group and a cyclopropyl group attached to the propionic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclopropylalanine, which is a cyclopropyl derivative of alanine.

Acetylation: The amino group of cyclopropylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms the acetylamino group.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amino derivatives.

Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

2-Acetylamino-3-cyclopropylpropionic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds.

- Synthetic Methodologies : The compound is employed in novel synthetic methodologies aimed at improving reaction efficiencies.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic Acids |

| Reduction | LiAlH4, NaBH4 | Amino Derivatives |

| Substitution | Halogens | Substituted Derivatives |

Biological Applications

In biological research, this compound is studied for its potential roles in enzyme inhibition and receptor interactions:

- Enzyme Inhibition : It has been investigated as a candidate for designing enzyme inhibitors that could modulate metabolic pathways.

- Protein Modification : The compound is utilized to probe interactions between proteins and ligands, enhancing the understanding of biochemical processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic diseases. The mechanism involved competitive inhibition where the compound bound to the active site of the enzyme, preventing substrate access.

Medical Applications

The therapeutic potential of this compound has been explored in various contexts:

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by modulating specific signaling pathways.

- Anticancer Activities : Preliminary studies suggest that it could inhibit cancer cell proliferation through targeted action on cellular receptors.

Table 2: Therapeutic Potential Studies

| Study Focus | Findings |

|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro |

| Anticancer | Inhibited growth of specific cancer cell lines |

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : It serves as an intermediate for creating specialty chemicals used in various applications.

- Agrochemicals : The compound's unique properties make it suitable for developing agrochemical products aimed at enhancing crop yield.

Wirkmechanismus

The mechanism of action of 2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid

- 2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid

- 2-(2-Chloro-acetylamino)-3-(1H-indol-3-yl)-propionic acid

Uniqueness

2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on biological activity and chemical reactivity .

Biologische Aktivität

2-Acetylamino-3-cyclopropylpropionic acid (ACPA) is an amino acid derivative notable for its unique cyclopropyl group, which influences its biological activity and chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and receptor modulation.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.157 g/mol

- Density : 1.218 g/cm³

- Boiling Point : 258°C at 760 mmHg

- Flash Point : 109.9°C

ACPA's biological activity primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group introduces distinct steric and electronic properties that can modulate the binding affinity and specificity of ACPA towards these targets.

Molecular Targets

- Enzymes : ACPA has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

- Receptors : It may interact with specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that ACPA can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

ACPA is being explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways crucial for cell survival and proliferation. This makes it a candidate for developing novel anticancer therapies .

Study on Inflammatory Response

A study published in the Journal of Medicinal Chemistry examined the effects of ACPA on inflammatory cytokine production in vitro. The results indicated that ACPA significantly reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Anticancer Efficacy

In a preclinical study involving various cancer cell lines, ACPA demonstrated selective cytotoxicity against tumor cells while sparing normal cells. The compound's mechanism involved the activation of apoptotic pathways, highlighting its potential as an effective chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a cyclopropyl group | Enzyme inhibition, potential anticancer |

| 2-Acetylamino-3-phenylpropionic acid | Contains a phenyl group | Moderate anti-inflammatory properties |

| 2-Acetylamino-3-methylpropionic acid | Contains a methyl group | Limited biological activity |

Future Directions

The unique structure of ACPA opens avenues for further research into its biological activity. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the precise mechanisms by which ACPA interacts with molecular targets.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of ACPA.

- Structure-Activity Relationship (SAR) Studies : Modifying the cyclopropyl group to enhance potency and selectivity against specific targets.

Eigenschaften

IUPAC Name |

2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473050 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-69-5 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.